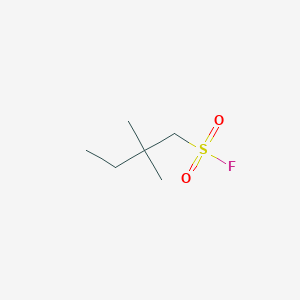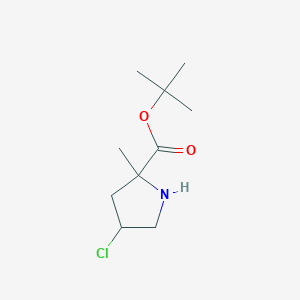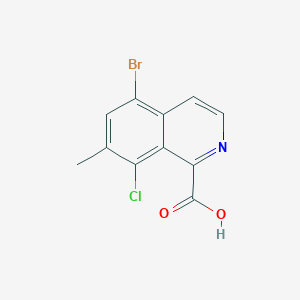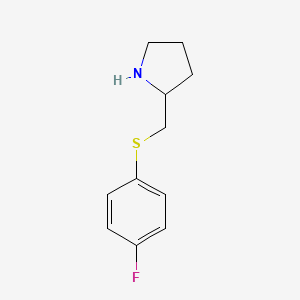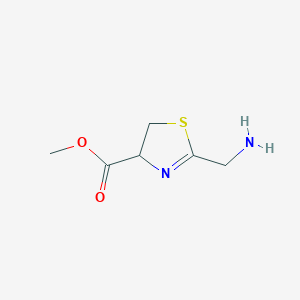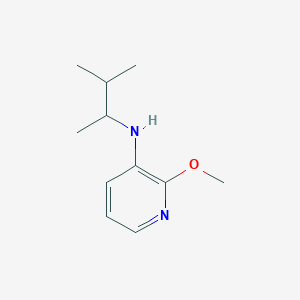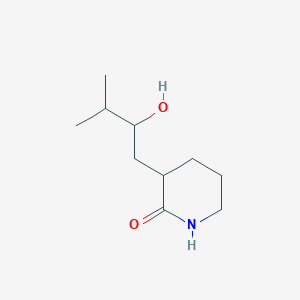![molecular formula C8H12N2O2 B13217956 3A,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B13217956.png)
3A,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3A,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione is a complex organic compound with a unique bicyclic structure. This compound is known for its potential biological activity and is often studied for its pharmacological properties. It is characterized by the presence of two fused pyrrole rings, which contribute to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3A,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione typically involves the thermolysis of specific precursors. One common method includes the use of aziridines and maleimides under visible light conditions, which promotes a diastereoselective reaction . This method is efficient and environmentally friendly, offering good functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes rigorous purification steps such as recrystallization and chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
3A,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Applications De Recherche Scientifique
3A,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects in various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3A,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Octahydro-pyrrolo[3,4-c]pyrrole: This compound shares a similar bicyclic structure but lacks the methyl groups present in 3A,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione.
Hexahydro-pyrrolo[3,4-c]pyrrole: This compound has a similar core structure but differs in the degree of hydrogenation and functional groups.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of methyl groups, which can influence its reactivity and biological activity
Propriétés
Formule moléculaire |
C8H12N2O2 |
|---|---|
Poids moléculaire |
168.19 g/mol |
Nom IUPAC |
3a,6a-dimethyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyrrole-4,6-dione |
InChI |
InChI=1S/C8H12N2O2/c1-7-3-9-4-8(7,2)6(12)10-5(7)11/h9H,3-4H2,1-2H3,(H,10,11,12) |
Clé InChI |
ZNVONELTMHYLKJ-UHFFFAOYSA-N |
SMILES canonique |
CC12CNCC1(C(=O)NC2=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



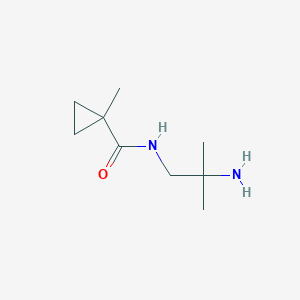
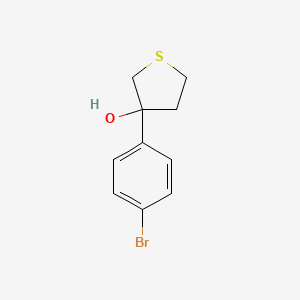
![6-(Butane-1-sulfonyl)-6-azabicyclo[3.1.0]hexane](/img/structure/B13217905.png)
